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Pradimicinone II -

Pradimicinone II

Catalog Number: EVT-1551012
CAS Number:
Molecular Formula: C28H23NO12
Molecular Weight: 565.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pradimicinone II is a member of tetracenes, a member of p-quinones and a carboxylic acid.
Source

The primary source of pradimicinone II is the fermentation products of Actinomadura hibisca, specifically strain P157-2. The biosynthesis of pradimicinone involves a series of enzymatic reactions that incorporate various sugar components into its structure, contributing to its pharmacological properties .

Classification

Pradimicinone II is classified under the category of natural product antibiotics, specifically within the subcategory of benanomicins. This classification highlights its function as an antimicrobial agent, particularly against fungal pathogens and certain viral infections .

Synthesis Analysis

Methods

The synthesis of pradimicinone II has been achieved through both natural biosynthetic pathways and total synthesis approaches. The total synthesis involves constructing its complex structure from simpler organic compounds. One notable method includes the use of a benzo[a]naphthacenequinone core, which is synthesized through pinacol cyclization techniques that allow for the transmission of chirality during the reaction process .

Technical Details

The total synthesis process typically requires multiple steps, including:

  • Formation of the core structure through cyclization reactions.
  • Introduction of amino acid and disaccharide components.
  • Final modifications to achieve the desired chemical properties and biological activity.

These methods have been refined over time to improve yields and reduce by-products in the synthesis of pradimicinone II .

Molecular Structure Analysis

Structure

Pradimicinone II has a complex molecular structure characterized by a tricyclic ring system that incorporates a benzo[a]naphthacenequinone core. The presence of various functional groups, including hydroxyls and amino groups, contributes to its biological activity.

Data

The molecular formula for pradimicinone II is C₃₁H₃₉N₃O₉, with a molecular weight of approximately 585.65 g/mol. The compound features multiple stereocenters, which are critical for its interaction with biological targets .

Chemical Reactions Analysis

Reactions

Pradimicinone II undergoes various chemical reactions that are essential for its biosynthesis and modification:

  • Glycosylation: The addition of sugar moieties is catalyzed by specific glycosyltransferases, which play a crucial role in determining the compound's efficacy.
  • Hydroxylation: Cytochrome P450 enzymes introduce hydroxyl groups at specific positions on the molecule, further modifying its properties and enhancing activity against pathogens .

Technical Details

The enzymatic reactions involved in pradimicinone biosynthesis are highly regulated and often involve multiple enzymes working synergistically to produce the final compound efficiently. For example, disruptions in specific genes can lead to altered production profiles, indicating their importance in the biosynthetic pathway .

Mechanism of Action

Process

Pradimicinone II exerts its biological effects primarily through interactions with nucleic acids, disrupting essential processes such as transcription and replication in target organisms. This mechanism is similar to other antibiotics that target DNA or RNA synthesis.

Data

Research indicates that pradimicinone derivatives can inhibit fungal growth by interfering with cell wall synthesis and function, leading to cell lysis. Additionally, they have shown promise in inhibiting HIV replication by targeting viral enzymes necessary for replication .

Physical and Chemical Properties Analysis

Physical Properties

Pradimicinone II typically appears as a yellowish solid with moderate solubility in organic solvents. It has distinct UV absorbance characteristics that can be used for analytical identification.

Chemical Properties

Key chemical properties include:

  • Melting Point: Approximately 190–192 °C.
  • Solubility: Soluble in methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions .

Relevant analyses such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to characterize purity and structural integrity during synthesis and formulation.

Applications

Scientific Uses

Pradimicinone II has several applications in scientific research and medicine:

  • Antifungal Agent: It is used in studies aimed at developing new antifungal therapies due to its effectiveness against resistant strains.
  • Antiviral Research: Its ability to inhibit HIV makes it a candidate for further research into antiviral drug development.
  • Biosynthetic Studies: Researchers utilize pradimicinone II as a model compound to explore biosynthetic pathways in actinobacteria, enhancing understanding of natural product chemistry .
Introduction to Pradimicinone II

Historical Context and Discovery of Pradimicinone II

Pradimicinone II (Chemical Formula: C₂₈H₂₃NO₁₁; Molecular Weight: 549.48 g/mol; CAS No: 116276-03-0) emerged as a significant metabolite during biosynthetic studies of the pradimicin family in the early 1990s. This compound was first isolated and characterized in 1993 from engineered mutants of Actinomadura verrucosospora subsp. neohibisca E-40, a high-producing pradimicin strain. Researchers generated specific mutants blocked at different biosynthetic steps, leading to the accumulation of intermediate compounds. Notably, strain JN-58 produced Pradimicinone II alongside other analogs when cultivation conditions were optimized for metabolite accumulation [3]. This discovery occurred during a systematic investigation into pradimicin biosynthesis pathways, where researchers employed mutagenesis techniques to interrupt specific enzymatic steps, thereby "trapping" biosynthetic intermediates like Pradimicinone II for structural elucidation. The compound was identified as a key aglycone intermediate in the pradimicin pathway, specifically lacking the sugar moiety (D-alanine-L-rhamnose) present in mature pradimicins like Pradimicin A. Its isolation marked a pivotal advancement in understanding the complex enzymatic steps involved in assembling the characteristic dihydrobenzo[a]naphthacenequinone scaffold of this antibiotic family [3] [7].

Taxonomic Origins and Microbial Sources (Actinomadura and Nonomuraea spp.)

Pradimicinone II and related pradimicin analogs originate predominantly from phylogenetically related actinomycetes within the family Streptosporangiaceae. The primary historically recognized producer is the thermophilic genus Actinomadura, specifically Actinomadura hibisca (strain P157-2) and Actinomadura verrucosospora subsp. neohibisca (strain E-40) [3] [5] [7]. These soil-dwelling bacteria exhibit complex morphological differentiation, forming branched substrate mycelia and aerial hyphae that fragment into spores, characteristics typical of bioactive metabolite-producing actinomycetes.

Significantly, recent research has expanded the known microbial sources to include the genus Nonomuraea. A groundbreaking study in 2024 isolated a novel species, Nonomuraea composti sp. nov. (designated strain FMUSA5-5T), from a bio-fertilizer derived from Musa spp. (banana plants) in Suphanburi province, Thailand. This strain was taxonomically validated using a polyphasic approach, including 16S rRNA gene sequencing (showing 98.8% similarity to N. candida HMC10T), chemotaxonomic markers (presence of meso-diaminopimelic acid and madurose in cell walls; major menaquinones MK-9(H4) and MK-9(H2)), whole-genome analysis (12.4 Mbp size, 71.5% G+C content), and phenotypic characterization [1]. Crucially, genome mining of Nonomuraea composti revealed 31 biosynthetic gene clusters (BGCs), including those rich in type I polyketide synthase (PKS) and nonribosomal peptide synthase (NRPS) genes, characteristic of pradimicin-like metabolite production. While this strain primarily produced Pradimicin U, the shared core biosynthetic pathway strongly implicates it as a potential source of Pradimicinone II and related aglycones [1].

Table 1: Microbial Sources of Pradimicinone II and Related Metabolites

Genus/SpeciesStrain DesignationIsolation SourceKey Taxonomic FeaturesMetabolite Link
Actinomadura verrucosospora subsp. neohibiscaE-40SoilForms white aerial mycelium; Contains meso-DAP, madurose; Major menaquinone MK-9(H₄)Direct source of Pradimicinone II
Actinomadura hibiscaP157-2Undefined soil habitatThermophilic; Branched mycelium; Spore chains on aerial hyphaePradimicin biosynthetic pathway
Nonomuraea compostiFMUSA5-5TBio-fertilizer (Musa spp.), ThailandNovel species; 16S rRNA similarity 98.8% to N. candida; Genome contains 31 BGCs incl. PKSProduces Pradimicin U (related pathway)

Structural Classification Within the Pradimicin Family

Pradimicinone II belongs to the dihydrobenzo[a]naphthacenequinone class of natural products, characterized by a complex, angularly fused tetracyclic ring system (rings A-D) with a quinone moiety. Structurally, it is defined as an aglycone derivative within the pradimicin family, specifically differing from bioactive end products like Pradimicin A (PRM-A) by the absence of the disaccharide moiety (D-alanyl-4-amino-4,6-dideoxy-D-glucopyranose, also termed "amino sugar") attached at the C-5 hydroxyl group. The core scaffold is synthesized via a type II polyketide synthase (PKS) pathway, where iterative condensation of acetate units forms the polyketide chain that undergoes specific cyclizations and aromatizations [5] [7].

Key structural features distinguishing Pradimicinone II include:

  • Demethylation Pattern: It lacks methyl groups at both C-7 (7-OH) and C-11 (11-OH) positions, contrasting with Pradimicin A (7-OCH₃, 11-OCH₃) and Pradimicinone I (7-OH, 11-OCH₃). This demethylated state is enzymatically controlled by specific O-methyltransferases (OMTs). PdmF is the C-11 OMT with broad substrate specificity, while PdmT acts as the C-7 OMT. The absence of PdmT activity or its gene disruption leads to accumulation of 7-demethoxy analogs like Pradimicinone II, suggesting a later biosynthetic step involving "flipping" of the 7-OH to C-14 occurs after PdmT methylation [7].
  • Lack of Glycosylation: As an aglycone, it possesses free hydroxyl groups at C-5 and C-6, whereas bioactive pradimicins have a disaccharide attached at C-5. Glycosylation is a late step in biosynthesis catalyzed by specific glycosyltransferases.
  • Quinone-Hydroquinone System: The A-ring exists as a quinone, while the C-ring is typically a hydroquinone, contributing to redox activity.

Table 2: Structural Comparison of Pradimicinone II with Key Pradimicins

CompoundCore StructureC-7 SubstituentC-11 SubstituentC-5 SubstituentBioactivity (Antifungal)
Pradimicinone IIDihydrobenzo[a]naphthacenequinone aglyconeOHOHOHInactive
Pradimicin A (PRM-A)Dihydrobenzo[a]naphthacenequinoneOCH₃OCH₃Disaccharide (D-Ala-L-Rha)Active (Ca²⁺-dependent lectin mimic)
Pradimicinone IDihydrobenzo[a]naphthacenequinone aglyconeOHOCH₃OHInactive
11-O-Demethyl-7-methoxypradimicinone IIAglyconeOCH₃OHOHInactive
Pradimicin UDihydrobenzo[a]naphthacenequinoneLikely OCH₃Likely OCH₃DisaccharideActive (Broad-spectrum)

Significance in Natural Product Research and Drug Development

Despite its lack of direct antifungal efficacy (a hallmark of mature pradimicins like Pradimicin A and U), Pradimicinone II holds substantial significance in natural product research and drug discovery for several reasons:

  • Biosynthetic Pathway Elucidation: As a confirmed biosynthetic intermediate, Pradimicinone II serves as a critical chemical landmark for mapping the pradimicin assembly line. Its accumulation in specific mutants (e.g., strain JN-58) helped identify and characterize the functions of tailoring enzymes, particularly the O-methyltransferases PdmF (C-11 MT) and PdmT (C-7 MT) [3] [7]. Understanding the sequence of methylation, oxidation, glycosylation, and amino acid attachment steps is fundamental for bioengineering efforts aimed at generating novel analogs.

  • Scaffold for Chemical Diversification: The aglycone core of Pradimicinone II presents a versatile chemical template for semisynthesis. While glycosylation is crucial for the antifungal activity of mature pradimicins (by enabling Ca²⁺-dependent carbohydrate recognition), the unmodified aglycone allows chemists to explore alternative modifications at the C-5, C-7, and C-11 positions. These could include attaching non-natural sugars, amino acids, or other functional groups to modulate bioactivity, solubility, or pharmacokinetic properties. The presence of multiple hydroxyl groups and quinone moieties offers handles for selective chemical derivatization [5].

  • Probing Structure-Activity Relationships (SAR): Studies on Pradimicinone II and its analogs (like 11-O-Demethyl-7-methoxypradimicinone II) have been instrumental in delineating the SAR within the pradimicin family. They conclusively demonstrated that the disaccharide moiety is essential for antifungal activity, likely by enabling the formation of a ternary complex involving Ca²⁺, PRM, and mannan on the fungal surface. Aglycones like Pradimicinone II, despite possessing the core quinone-hydroquinone structure, lack this critical binding capability [3] [5]. Furthermore, the methylation status (C-7 and C-11) influences the spatial orientation and electronic properties of the aglycone, potentially affecting interaction with downstream tailoring enzymes or overall molecular conformation.

  • Highlighting Microbial Diversity for Discovery: The isolation of Pradimicin U, closely related to Pradimicin A, from the novel species Nonomuraea composti sp. nov. [1] underscores the potential of under-explored actinomycete genera and unique ecological niches (like bio-fertilizers subjected to high temperatures) as sources of novel pradimicin variants. Pradimicinone II represents a node in the biosynthetic grid from which diverse bioactive end products can branch, depending on the enzymatic repertoire of the producing strain. Genome mining of strains like FMUSA5-5T, rich in PKS and NRPS clusters, offers opportunities to discover Pradimicinone II derivatives with potentially novel bioactivities beyond antifungal action, such as the cytotoxic activity against NCI-H187 small cell lung cancer cells (IC₅₀ = 5.69 µg/mL) observed for Pradimicin U [1].

  • Exemplifying Natural Product Drug Discovery Challenges & Strategies: Pradimicinone II embodies the complexity and promise of microbial natural products. Its identification required targeted mutagenesis and sophisticated analytical techniques. Modern approaches like genome mining (identifying pdm cluster homologs), heterologous expression of tailoring enzymes, and metabolic engineering offer pathways to overcome traditional bottlenecks of low yield and complex purification associated with such intermediates. Integrating these with cheminformatics and structure-based design holds promise for leveraging the Pradimicinone II scaffold more effectively in future drug development campaigns [8] [10].

Properties

Product Name

Pradimicinone II

IUPAC Name

2-[[(5S,6S)-1,5,6,7,9,14-hexahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

Molecular Formula

C28H23NO12

Molecular Weight

565.5 g/mol

InChI

InChI=1S/C28H23NO12/c1-7-4-10-15(22(33)13(7)27(38)29-8(2)28(39)40)16-17(26(37)21(10)32)25(36)19-18(24(16)35)20(31)11-5-9(41-3)6-12(30)14(11)23(19)34/h4-6,8,21,26,30,32-33,35-37H,1-3H3,(H,29,38)(H,39,40)/t8?,21-,26-/m0/s1

InChI Key

SBIJXMUETDVEQB-CJERNAKNSA-N

SMILES

CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)O)C(=C1C(=O)NC(C)C(=O)O)O

Canonical SMILES

CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)O)C(=C1C(=O)NC(C)C(=O)O)O

Isomeric SMILES

CC1=CC2=C(C3=C([C@@H]([C@H]2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)O)C(=C1C(=O)NC(C)C(=O)O)O

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